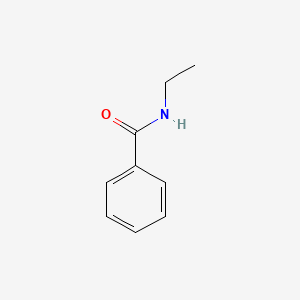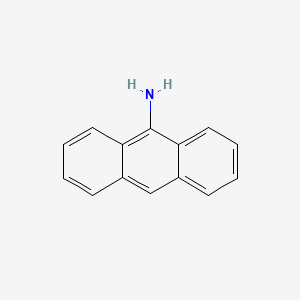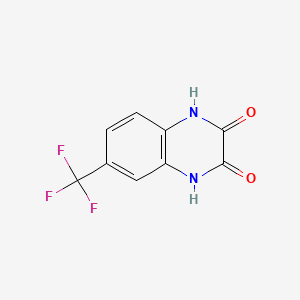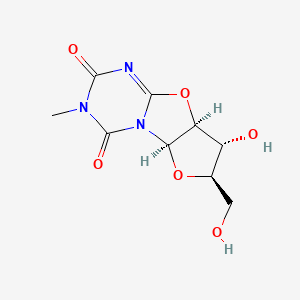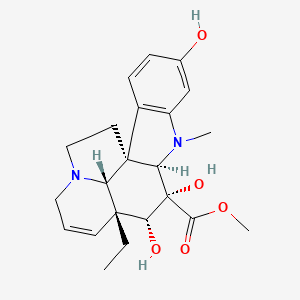
11-O-Demethyl-17-O-deacetylvindoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-O-demethyl-17-O-deacetylvindoline is a derivative of vindoline lacking the 11-O-methyl and 17-O-acetyl substituents. It is a vinca alkaloid, a methyl ester, a secondary alcohol and a tertiary alcohol. It derives from a vindoline. It is a conjugate base of an 11-O-demethyl-17-O-deacetylvindolinium(1+).
Wissenschaftliche Forschungsanwendungen
Total Synthesis of Vincristine
Kuboyama, Yokoshima, Tokuyama, and Fukuyama (2004) achieved an efficient total synthesis of vincristine, a significant chemotherapeutic agent, using demethylvindoline. Their method involved the stereoselective coupling of demethylvindoline with carbomethoxyverbanamine presursor, a key step in producing the bisindole product with the correct stereochemistry. This synthesis highlights demethylvindoline's pivotal role in creating therapeutically valuable compounds (Kuboyama, Yokoshima, Tokuyama, & Fukuyama, 2004).
Reaction with Thionyl Chloride
Hájíček and Hanuš (2000) explored the reaction of deacetylvindoline with thionyl chloride, leading to the formation of hexacyclic compounds. This study provides insights into the chemical behavior of deacetylvindoline and its potential applications in complex organic synthesis (Hájíček & Hanuš, 2000).
Biosynthesis in Madagascar Periwinkle
Laflamme, St-Pierre, and De Luca (2001) conducted a molecular and biochemical analysis on a Madagascar periwinkle enzyme that catalyzes the acetylation of indole alkaloids, including deacetylvindoline. Their research provides critical insights into the enzymatic processes underlying the biosynthesis of important alkaloids in plants, with potential implications for biotechnological production of these compounds (Laflamme, St-Pierre, & De Luca, 2001).
Vindoline Biosynthesis Pathway
Guirimand et al. (2011) explored the spatial organization of the vindoline biosynthetic pathway in Catharanthus roseus. They highlighted the specific localization of enzymes involved in the transformation of tabersonine to vindoline, of which deacetylvindoline is a key intermediate. This study provides a deeper understanding of the cellular and molecular mechanisms involved in the production of pharmacologically important alkaloids (Guirimand et al., 2011).
Functional Analysis of Deacetylvindoline-4-O-Acetyltransferase Gene Promoter
Wang, Yuan, Pan, Li, Wang, Zhao, and Tang (2010) isolated and analyzed the promoter of the deacetylvindoline-4-O-acetyltransferase (DAT) gene, a key enzyme in vindoline biosynthesis. Their work on the regulatory elements of the DAT gene provides valuable information for the genetic manipulation and enhanced production of vindoline and its derivatives (Wang, Yuan, Pan, Li, Wang, Zhao, & Tang, 2010).
Eigenschaften
Produktname |
11-O-Demethyl-17-O-deacetylvindoline |
|---|---|
Molekularformel |
C22H28N2O5 |
Molekulargewicht |
400.5 g/mol |
IUPAC-Name |
methyl (1R,9R,10S,11R,12R,19R)-12-ethyl-5,10,11-trihydroxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate |
InChI |
InChI=1S/C22H28N2O5/c1-4-20-8-5-10-24-11-9-21(16(20)24)14-7-6-13(25)12-15(14)23(2)17(21)22(28,18(20)26)19(27)29-3/h5-8,12,16-18,25-26,28H,4,9-11H2,1-3H3/t16-,17+,18+,20+,21+,22-/m0/s1 |
InChI-Schlüssel |
MNCVVTFLNVITRD-RLFCDOPRSA-N |
Isomerische SMILES |
CC[C@@]12C=CCN3[C@@H]1[C@]4(CC3)[C@H]([C@]([C@@H]2O)(C(=O)OC)O)N(C5=C4C=CC(=C5)O)C |
Kanonische SMILES |
CCC12C=CCN3C1C4(CC3)C(C(C2O)(C(=O)OC)O)N(C5=C4C=CC(=C5)O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3S,4R)-4-(4-fluorophenyl)-3-[(4-methoxyphenoxy)methyl]piperidine](/img/structure/B1202677.png)
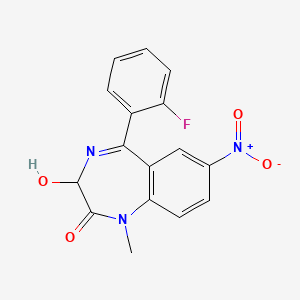
![[3-[(2R)-2-[[(2S)-2-[2-[(2S,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoyl]amino]-5-amino-5-oxopentanoyl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B1202680.png)
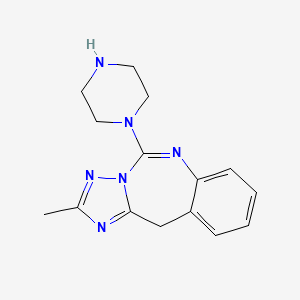
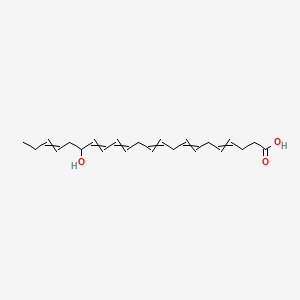
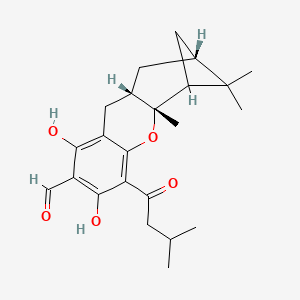

![(3S,5S)-7-[(1S,2R,3R,4S,6R,8S,8aR)-3,4,6-trihydroxy-2-methyl-8-(2-methylbutanoyloxy)-1,2,3,4,6,7,8,8a-octahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B1202686.png)
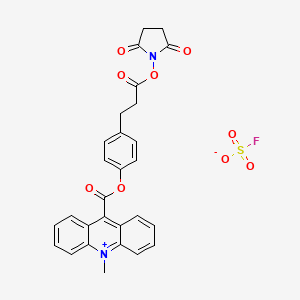
![5-bromo-3-[[2-(4-cyclohexyl-1-piperazinyl)-1-oxoethyl]amino]-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1202692.png)
